2,5-Dimethylphenylacetonitrile 2,5-Dimethylphenylacetonitrile
Brand Name: Vulcanchem
CAS No.: 16213-85-7
VCID: VC21053813
InChI: InChI=1S/C10H11N/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,7H,5H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C)CC#N
Molecular Formula: C10H11N
Molecular Weight: 145.2 g/mol

2,5-Dimethylphenylacetonitrile

CAS No.: 16213-85-7

Cat. No.: VC21053813

Molecular Formula: C10H11N

Molecular Weight: 145.2 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethylphenylacetonitrile - 16213-85-7

Specification

CAS No. 16213-85-7
Molecular Formula C10H11N
Molecular Weight 145.2 g/mol
IUPAC Name 2-(2,5-dimethylphenyl)acetonitrile
Standard InChI InChI=1S/C10H11N/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,7H,5H2,1-2H3
Standard InChI Key HCELORQTHSKCQL-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)CC#N
Canonical SMILES CC1=CC(=C(C=C1)C)CC#N

Introduction

Chemical Identity and Structure

2,5-Dimethylphenylacetonitrile belongs to the class of arylacetonitriles, featuring a benzene ring with two methyl groups and an acetonitrile (-CH₂CN) side chain. The compound's structural characteristics directly influence its physical properties and chemical reactivity, making it a valuable intermediate in organic synthesis.

Chemical Identifiers

The compound is uniquely identified through various systematic nomenclature systems and registry numbers, as detailed in the following table:

Identifier TypeValue
CAS Number16213-85-7
Molecular FormulaC₁₀H₁₁N
Molecular Weight (g/mol)145.205
MDL NumberMFCD00013816
InChI KeyHCELORQTHSKCQL-UHFFFAOYSA-N
PubChem CID27753
IUPAC Name2-(2,5-dimethylphenyl)acetonitrile
SMILESCC1=CC(=C(C=C1)C)CC#N

The compound's IUPAC name, 2-(2,5-dimethylphenyl)acetonitrile, systematically describes its structure, with the prefix "2,5-dimethyl" indicating the positions of the methyl groups on the benzene ring, and "acetonitrile" denoting the -CH₂CN functional group .

Synonyms and Alternative Nomenclature

2,5-Dimethylphenylacetonitrile is known by several synonyms in scientific literature and commercial catalogs:

  • 2,5-Dimethylbenzyl cyanide

  • 2,5-Xylyl acetonitrile

  • Acetonitrile, 2,5-xylyl

  • Benzeneacetonitrile, 2,5-dimethyl

  • 2,5-Xylylacetonitrile

  • 2,5-Dimethylbenzeneacetonitrile

These alternative names reflect different naming conventions but refer to the same chemical entity.

Physical and Chemical Properties

The physical and chemical properties of 2,5-dimethylphenylacetonitrile determine its behavior in various chemical reactions and influence its handling requirements for laboratory and industrial applications.

Physical Properties

2,5-Dimethylphenylacetonitrile exhibits distinctive physical characteristics that are summarized in the following table:

PropertyValue
Physical StateSolid at room temperature
Melting Point27°C to 29°C
Boiling Point73°C (at 1 mmHg)
Molecular Weight145.205 g/mol
AppearanceNot specified in sources
UN NumberUN3439
Beilstein Reference2084136

The melting point range of 27-29°C indicates that 2,5-dimethylphenylacetonitrile exists as a solid at standard room temperature but melts near ambient conditions. Its relatively low boiling point under reduced pressure (73°C at 1 mmHg) suggests moderate volatility .

Chemical Reactivity

The nitrile functional group (-C≡N) in 2,5-dimethylphenylacetonitrile serves as a versatile handle for further chemical transformations. The nitrile group can undergo various reactions:

  • Hydrolysis to carboxylic acids or amides

  • Reduction to primary amines

  • Grignard reactions

  • Nucleophilic additions

The methyl groups at the 2,5-positions on the benzene ring can influence the electronic properties of the aromatic system, potentially affecting the reactivity of both the ring and the nitrile functional group.

Applications and Research Relevance

Chemical Synthesis Applications

2,5-Dimethylphenylacetonitrile serves as an important building block in organic synthesis, particularly in the preparation of pharmaceutically relevant compounds. The nitrile group can be transformed into various functional groups, making this compound a versatile synthetic intermediate.

ParameterValue
CPE Potency (EC₅₀)2.3 ± 0.8 μM
Cytotoxicity (CC₅₀)30.9 ± 1.1 μM
Selectivity Index (CC₅₀/EC₅₀)13.4
Virus Titer Log Reduction2.0 (100-fold)

This research demonstrates that the 2,5-dimethylphenyl structural motif contributes significantly to biological activity in certain contexts, highlighting the potential importance of compounds like 2,5-dimethylphenylacetonitrile as precursors for medicinal chemistry .

Structure-Activity Relationships

Research findings indicate that the specific substitution pattern of the dimethylphenyl group is crucial for biological activity. When researchers compared various substitution patterns:

  • 2,5-dimethylphenyl (compound 5o) showed excellent potency (EC₅₀ = 2.3 ± 0.8 μM)

  • 2,4-dimethylphenyl (compound 5b) also demonstrated good activity (EC₅₀ = 2.7 ± 0.9 μM)

  • 3,5-dimethylphenyl (compound 5m) was inactive (EC₅₀ > 50.0 μM)

  • 2,6-dimethylphenyl (compound 5p) was also inactive (EC₅₀ > 50.0 μM)

These observations suggest that the positioning of methyl groups on the phenyl ring significantly influences the biological activity of compounds containing this structural motif.

Comparative Analysis of Related Compounds

The research on hRSV inhibitors provides valuable insights into how structural modifications of compounds containing the 2,5-dimethylphenyl moiety affect their biological properties.

Effects of Structural Modifications

The following table summarizes how various structural changes to the phenyl ring affect antiviral activity:

Compound IDR GroupCPE Potency (EC₅₀, μM)Cytotoxicity (CC₅₀, μM)Selectivity Index
5o2,5-dimethylphenyl2.3 ± 0.830.9 ± 1.113.4
5b2,4-dimethylphenyl2.7 ± 0.931.8 ± 7.713.1
5t2-methyl,5-methoxyphenyl4.2 ± 1.344.2 ± 5.710.4
5r2-methyl-5-chlorophenyl2.2 ± 0.610.0 ± 1.34.3
5j2-ethylphenyl21.2 ± 5.1> 50.02.6
5f2-methylphenyl23.8 ± 10.2> 50.002.1
5n2,4-dichlorophenyl> 50.0> 50.01.0
5m3,5-dimethylphenyl> 50.031.3 ± 3.50.6

This data indicates that:

  • The 2,5-dimethylphenyl substitution pattern is particularly advantageous for antiviral activity

  • Maintaining a substituent at the 2-position appears critical for activity

  • Replacing methyl groups with other substituents like chlorine significantly affects activity

  • The exact positioning of the methyl groups on the phenyl ring is crucial for biological activity

ParameterSpecification
Purity≥98%
Available Quantities5g, 25g
Product Code11351447
BrandThermo Scientific (formerly Alfa Aesar)

This information suggests that 2,5-dimethylphenylacetonitrile is accessible for research and development purposes in laboratory settings .

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